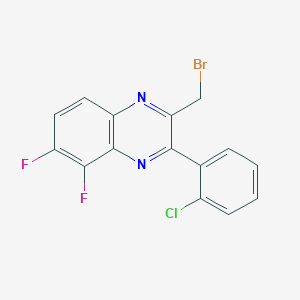
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)-5,6-difluoroquinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Comparison: Compared to similar compounds, 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is unique due to the presence of both chlorophenyl and difluoro substituents. These groups can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the difluoro groups can enhance its stability and lipophilicity, making it more suitable for certain applications in drug development or material science.
Propiedades
Fórmula molecular |
C15H8BrClF2N2 |
|---|---|
Peso molecular |
369.59 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2 |
Clave InChI |
XNNAVSPYETVQSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


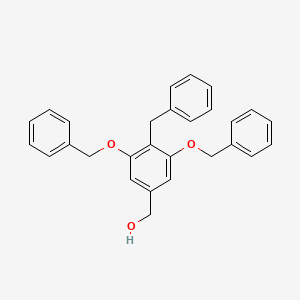
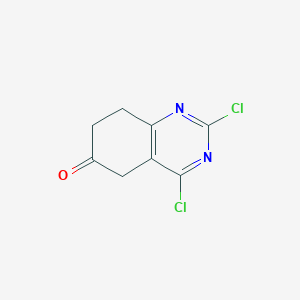

![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B13075750.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13075753.png)

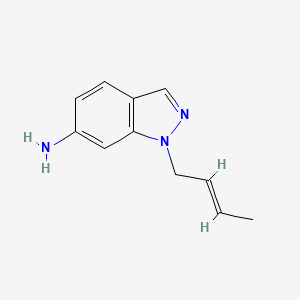
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)

![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13075783.png)
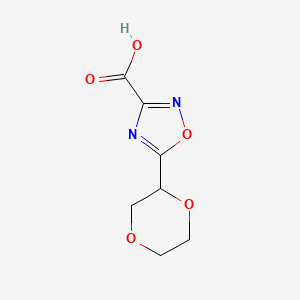
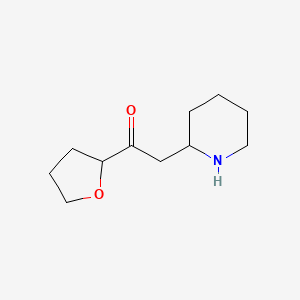
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
